
1-(3-甲氧基丙基)咪唑烷-2-酮
描述
“1-(3-Methoxypropyl)imidazolidin-2-one” is a chemical compound . It is an organic compound that contains a methoxybenzene or a derivative thereof .
Synthesis Analysis
Imidazolidin-2-ones are prepared in two steps from readily available N-allylamines. Addition of the amine starting materials to isocyanates affords N-allylureas, which are converted to imidazolidin-2-ones with the generation of two bonds and up to two stereocenters .Molecular Structure Analysis
The molecular weight of “1-(3-Methoxypropyl)imidazolidin-2-one” is 158.2 . The IUPAC name is 1-(3-methoxypropyl)imidazolidin-2-one and the Inchi Code is 1S/C7H14N2O2/c1-11-6-2-4-9-5-3-8-7(9)10/h2-6H2,1H3,(H,8,10) .科学研究应用
Pharmaceutical Synthesis
Imidazolidin-2-ones, including 1-(3-methoxypropyl)imidazolidin-2-one, are key structural motifs in pharmaceuticals . They serve as synthetic intermediates for a variety of complex structures, including active pharmaceutical ingredients (APIs). Their versatility allows for the development of new medications with potential therapeutic effects.
Natural Product Synthesis
These compounds are also found in natural products and alkaloids . The ability to synthesize imidazolidin-2-ones can lead to the creation of bioactive molecules that mimic or enhance the properties of natural substances, contributing to the discovery of new drugs and treatments.
Chiral Auxiliaries
1-(3-methoxypropyl)imidazolidin-2-one can act as a chiral auxiliary in asymmetric synthesis . Chiral auxiliaries are crucial for producing enantiomerically pure substances, which is important for the effectiveness and safety of pharmaceuticals.
Catalysis
The compound is used in catalytic processes to facilitate various chemical reactions . Its presence can improve the efficiency and selectivity of reactions, leading to more sustainable and environmentally friendly chemical processes.
Material Science
In material science, imidazolidin-2-ones can be used to modify the properties of materials at a molecular level . This can lead to the development of new materials with specific characteristics, such as increased strength, flexibility, or electrical conductivity.
Environmental Chemistry
The synthesis of imidazolidin-2-ones, including 1-(3-methoxypropyl)imidazolidin-2-one, can be optimized to be more environmentally friendly . Researchers aim to reduce the use of hazardous substances and waste in the production of these compounds, contributing to greener chemical practices.
Analytical Chemistry
As a compound with distinct chemical properties, 1-(3-methoxypropyl)imidazolidin-2-one can be used as a reference standard or reagent in analytical chemistry . It helps in the identification and quantification of substances within a mixture.
Chemical Education
Lastly, the synthesis and applications of 1-(3-methoxypropyl)imidazolidin-2-one can serve as an educational tool in chemical education . It provides a practical example of organic synthesis, catalysis, and the importance of sustainable practices in chemistry.
安全和危害
作用机制
Target of Action
Imidazolidin-2-one derivatives, to which this compound belongs, are known to interact with various biological targets depending on their specific substitutions .
Mode of Action
Imidazolidinone compounds, in general, work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO .
Biochemical Pathways
Imidazolidin-2-one derivatives have been associated with various biochemical pathways depending on their specific substitutions .
Result of Action
Imidazolidin-2-one derivatives have been associated with various biological effects depending on their specific substitutions .
属性
IUPAC Name |
1-(3-methoxypropyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-6-2-4-9-5-3-8-7(9)10/h2-6H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUGTWMWSSKCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxy-propyl)-imidazolidin-2-one | |
CAS RN |
1553712-23-4 | |
| Record name | 1-(3-methoxypropyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

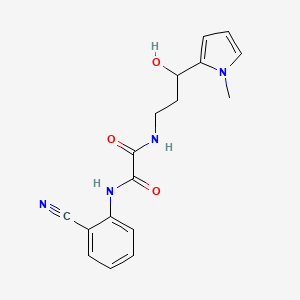
![3-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2774733.png)
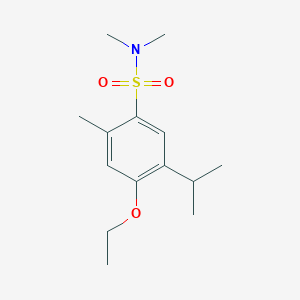
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid](/img/structure/B2774737.png)
![(E)-N-methyl-2-(4-methylphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2774740.png)
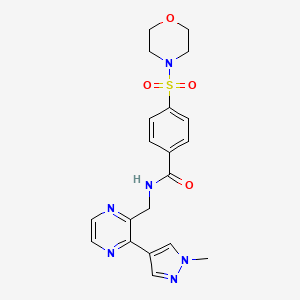
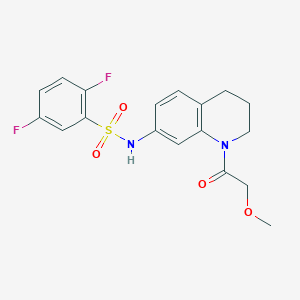
![N-(5-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2774743.png)
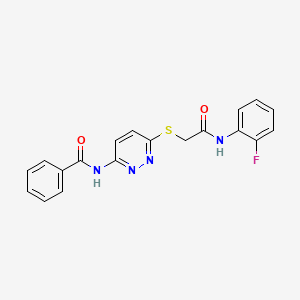

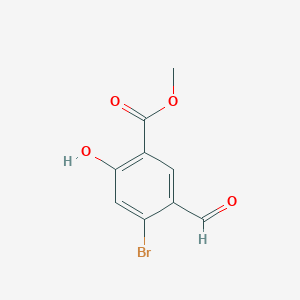
![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2774747.png)

